molecular formula C7H11NO3 B13086858 2-Formamidohex-4-enoic acid

2-Formamidohex-4-enoic acid

Katalognummer: B13086858
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: QOFDCHZNQCAYCW-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Formamidohex-4-enoic acid is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by the presence of a formamido group attached to a hexenoic acid backbone, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

The synthesis of 2-Formamidohex-4-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of hex-4-enoic acid with formamide under specific reaction conditions. Industrial production methods may involve bulk custom synthesis and procurement .

Analyse Chemischer Reaktionen

2-Formamidohex-4-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamido group to an amino group.

    Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Formamidohex-4-enoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Formamidohex-4-enoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-Formamidohex-4-enoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C7H11NO3

Molekulargewicht

157.17 g/mol

IUPAC-Name

(E)-2-formamidohex-4-enoic acid

InChI

InChI=1S/C7H11NO3/c1-2-3-4-6(7(10)11)8-5-9/h2-3,5-6H,4H2,1H3,(H,8,9)(H,10,11)/b3-2+

InChI-Schlüssel

QOFDCHZNQCAYCW-NSCUHMNNSA-N

Isomerische SMILES

C/C=C/CC(C(=O)O)NC=O

Kanonische SMILES

CC=CCC(C(=O)O)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.